![molecular formula C24H21N5O2S B3439743 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B3439743.png)
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Overview
Description
2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is a complex organic compound that features a benzodiazole and imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with ethyl orthoformate under acidic conditions to yield 5-ethoxy-1H-1,3-benzodiazole.
Thioether Formation: The benzodiazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Imidazopyridine Synthesis: The imidazopyridine moiety can be synthesized by cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone.
Coupling Reaction: Finally, the benzodiazole and imidazopyridine moieties are coupled through an acetamide linkage using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzodiazole and imidazopyridine moieties are known to interact with various biological targets, suggesting potential activity in modulating enzyme function or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and its derivatives share structural similarities with the benzodiazole moiety.
Imidazopyridine Derivatives: Compounds such as imidazo[1,2-a]pyridine derivatives are structurally related to the imidazopyridine moiety.
Uniqueness
2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is unique due to the combination of benzodiazole and imidazopyridine moieties in a single molecule, which may confer distinct biological activities and chemical properties not observed in simpler analogs.
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-2-31-17-11-12-18-19(14-17)26-24(25-18)32-15-21(30)28-23-22(16-8-4-3-5-9-16)27-20-10-6-7-13-29(20)23/h3-14H,2,15H2,1H3,(H,25,26)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHINJDHVNEEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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